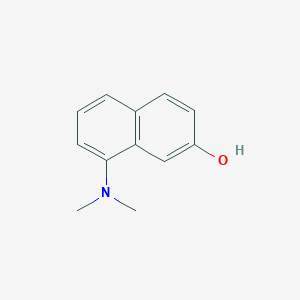

2-Naphthalenol, 8-(dimethylamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthalenol, 8-(dimethylamino)-, also known as 2-Naphthalenol, 8-(dimethylamino)-, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthalenol, 8-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenol, 8-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Synthesis of Betti Bases :

The compound serves as a precursor in the synthesis of Betti bases through a diastereoselective Friedel–Crafts reaction with α-trifluoromethyl imines. This reaction yields chiral products with high enantiomeric excess, demonstrating the compound's utility in asymmetric synthesis . -

Amidoalkylation :

A novel method for preparing amidoalkyl derivatives from 2-naphthol and various aromatic aldehydes has been developed. This one-pot condensation reaction showcases the versatility of 2-naphthalenol derivatives in generating complex molecular architectures . -

Formation of N-Acyl Derivatives :

The compound can undergo acylation reactions to form N-acyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Such reactions often involve the use of Lewis acids to facilitate the formation of ortho-quinone methides as reactive intermediates .

Medicinal Chemistry Applications

-

Antitumor Activity :

Research indicates that derivatives of 2-naphthalenol exhibit significant antitumor properties. For instance, studies have shown that compounds derived from this naphthol reduce cell viability in cancer cell lines at low concentrations (e.g., IC50 values around 10 µM), suggesting potential therapeutic applications against various cancers. -

Anti-inflammatory Effects :

The compound has demonstrated anti-inflammatory properties in animal models, where it reduced levels of inflammatory markers such as prostaglandin E2. This effect is attributed to the inhibition of cyclooxygenase enzymes, indicating its potential use in treating inflammatory diseases. -

Antioxidant Properties :

Compounds related to 2-naphthalenol have been studied for their antioxidant activities. They effectively scavenge free radicals and reduce oxidative stress in cellular systems, which may have implications for aging and neurodegenerative diseases .

Material Science Applications

-

Dyes and Pigments :

2-Naphthalenol derivatives are utilized in the production of dyes and pigments due to their vibrant colors and stability. Their ability to form complexes with metals enhances their application in textile and cosmetic industries . -

Fluorescent Probes :

The compound's photophysical properties make it suitable for use as a fluorescent probe in biochemical assays. Its fluorescence can be tuned through structural modifications, allowing for specific applications in imaging and sensing technologies .

Case Study 1: Antitumor Evaluation

A study investigated the effects of a series of naphthalene derivatives on various cancer cell lines. Results indicated that compounds derived from 2-naphthalenol significantly reduced cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties.

Case Study 2: Anti-inflammatory Response

In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with COX inhibition.

Eigenschaften

CAS-Nummer |

55346-51-5 |

|---|---|

Molekularformel |

C12H13NO |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

8-(dimethylamino)naphthalen-2-ol |

InChI |

InChI=1S/C12H13NO/c1-13(2)12-5-3-4-9-6-7-10(14)8-11(9)12/h3-8,14H,1-2H3 |

InChI-Schlüssel |

FVIRBOBSIYMISE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=C(C=C2)O |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=C(C=C2)O |

Synonyme |

1-(N-dimethyl)amino-7-naphthol DMAN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.